![molecular formula C22H31NO3 B2447522 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole CAS No. 1949726-13-9](/img/structure/B2447522.png)
7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole
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Overview
Description
“7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole” is a chemical compound . It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Chemical Reactions Analysis
The specific chemical reactions involving “7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole” are not detailed in the sources retrieved.Scientific Research Applications
- The reduction in proinflammatory factors (such as TNF-α and iNOS) and the increase in anti-inflammatory factors (Arg-1 and IL-10) suggest a neuroprotective effect of CB2R activation .
Neuropathic Pain Management
P2X7 Receptor Modulation
Selective CB2 Receptor Agonism
Future Directions
Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Mechanism of Action
Target of Action
PM226, also known as 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole or HY-136238, is a selective cannabinoid CB2 receptor (CB2R) agonist . The CB2R is one of the significant receptors in the endocannabinoid system, widely expressed in the central nervous system, especially enriched in glial cells .
Mode of Action
PM226 binds selectively to the CB2 receptor with an affinity in the nanomolar range (Ki = 12.8±2.4 nM). It has negligible affinity for the CB1 receptor (Ki > 40,000 nM) and no activity at the GPR55 . PM226 was also evaluated in GTPγS binding assays specific to the CB2 receptor, showing agonist activity (EC50 = 38.67±6.70 nM) .
Biochemical Pathways
The activation of CB2R by PM226 promotes a neuroprotective transition in microglia, attenuates neuropathic pain, and reduces proinflammatory P2X7 receptor content . This indicates that P2X7 is involved in the neuroprotective effect caused by CB2R activation .
Pharmacokinetics
It’s important to note that the physicochemical properties of cb2r ligands, including pm226, have been optimized for drug-like properties and oral administration .
Result of Action
Continuous administration of PM226 decreases the volume of the striatal lesion caused by Malonate . It also attenuates mechanical and cold hyperalgesia in rats and prevents the transition of microglia to the proinflammatory stage . Thus, microglia transition into the neuroprotective stage .
properties
IUPAC Name |
9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIRWAAMNBBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole |
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